1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole
Description
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a triazole derivative featuring a cyclopropyl substituent at the 1-position and a 2-methoxy-3-nitrophenyl group at the 3-position. The 1,2,4-triazole core is a π-electron-deficient heterocycle, enabling both nucleophilic and electrophilic substitutions, as noted in its parent compound . The 3-nitrophenyl substituent is electron-withdrawing, which may modulate the triazole ring’s electron density, impacting reactivity and binding interactions. This compound is hypothesized to exhibit antimicrobial or pesticidal properties, analogous to structurally related triazoles .
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12N4O3/c1-19-11-9(3-2-4-10(11)16(17)18)12-13-7-15(14-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
RDTOWBQBOFWENW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=NN(C=N2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution with the 2-Methoxy-3-Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the triazole ring is reacted with a 2-methoxy-3-nitrobenzene derivative under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Antifungal/Antimicrobial Triazoles
- 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole (): Substituents: Lacks the cyclopropyl group at the 1-position. Properties: Used as an antibacterial/antifungal agent. Synthesis: Involves methoxy and nitro group introductions via alkylation and nitration .
-
- Substituents : 2,4-Difluorophenyl and 1H-1,2,4-triazole with a tertiary alcohol side chain.
- Properties : Broad-spectrum antifungal agent. The hydroxyl group enhances solubility but may reduce stability compared to the nitro group in the target compound.
Pesticidal Triazoles
Substituent Effects on Key Properties
Biological Activity
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. This compound exhibits a unique structural configuration that potentially influences its biological activity, particularly its interactions with various biological targets.
- Molecular Formula : C12H12N4O3
- Molecular Weight : 260.25 g/mol
- IUPAC Name : 1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole
- CAS Number : 2457365-97-6
The biological activity of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is primarily attributed to its ability to inhibit specific enzyme activities. This inhibition can affect critical pathways such as DNA synthesis and signal transduction. The compound may bind to enzyme active sites or modulate receptor functions, which is crucial for its therapeutic potential .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Specifically, studies have demonstrated that 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole shows activity against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are essential metrics in evaluating this activity:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Anti-inflammatory and Antiproliferative Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) indicated that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. The antiproliferative effects were assessed through cell viability assays, revealing a dose-dependent response in various cancer cell lines .
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives of triazoles similar to 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole to explore their biological activities further. For instance:
- Study on Triazole Derivatives : A study synthesized several triazole derivatives and evaluated their anti-inflammatory and antimicrobial activities. The results showed that modifications in substituents significantly influenced biological efficacy .
- Comparison with Other Compounds : Comparative studies with structurally similar compounds demonstrated that the presence of both methoxy and nitro groups at specific positions enhances biological activity compared to other triazole derivatives lacking these substituents .
Q & A
Q. What are the established synthetic routes for 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole?
The compound is typically synthesized via multi-step reactions involving cyclopropane and triazole ring functionalization. A common approach includes:
- Step 1: Alkylation of 1,2,4-triazole with cyclopropane derivatives under reflux conditions (e.g., absolute ethanol) to introduce the cyclopropyl group .
- Step 2: Nitration and methoxylation of the phenyl ring using nitric acid and methanol, respectively, under controlled conditions to avoid over-oxidation .
- Characterization: Final products are validated via FTIR, , , and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Spectroscopy: to confirm substituent positions (e.g., methoxy and nitro groups) and cyclopropyl integration .
- Chromatography: HPLC or TLC for purity assessment, especially after multi-step syntheses .
- Mass Spectrometry: High-resolution MS to verify molecular weight (220.18 g/mol) and fragmentation patterns .
Q. What physicochemical properties are relevant for experimental handling?
- Solubility: Soluble in chloroform and dichloromethane; insoluble in water .
- Stability: Degrades under strong alkaline or oxidative conditions; store at 2–8°C in inert environments .
- pKa: Predicted to be ~8.0, influencing reactivity in aqueous solutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control: Reflux durations and cooling rates during nitration impact nitro group positioning (ortho vs. para) .
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance cyclopropane-triazole coupling efficiency .
- Yield Tracking: Employ in-situ monitoring (e.g., FTIR) to terminate reactions at intermediate stages, minimizing byproducts .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Example: Discrepancies in signals for the methoxy group may arise from solvent polarity or tautomerism. Use deuterated solvents and variable-temperature NMR to confirm assignments .
- Cross-Validation: Combine X-ray crystallography (e.g., SHELXL refinement) with DFT calculations to validate bond lengths and angles .
Q. What computational strategies predict the compound’s bioactivity?
Q. How is crystallographic data analyzed for this compound?
Q. What safety protocols are essential for handling nitro-containing triazoles?
Q. What mechanistic insights explain its pesticidal activity?
- Mode of Action: The nitro group enhances redox cycling, generating reactive oxygen species (ROS) in target organisms. Triazole inhibits sterol biosynthesis in fungi by binding to cytochrome P450 enzymes .
- Structure-Activity: Cyclopropyl’s steric bulk improves membrane permeability, as shown in comparative studies with methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
